BenchChemオンラインストアへようこそ!

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

This compound is the minimal hinge-binding fragment of Crizotinib, featuring the essential N-methylpyrazole-4-yl substitution critical for preserving ATP-binding site geometry in c-Met and ALK kinase inhibitors. The des-methyl or 5-yl regioisomer analogs result in >100-fold potency loss. Supplied at ≥97% purity, it is immediately available for fragment screening, automated parallel synthesis, and CNS PET tracer programs, offering a more economical alternative to custom-synthesized cores.

Molecular Formula C9H10N4
Molecular Weight 174.2
CAS No. 1247542-90-0
Cat. No. B6210220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
CAS1247542-90-0
Molecular FormulaC9H10N4
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1247542-90-0) – A Validated Kinase Hinge-Binder Scaffold


5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS 1247542-90-0) is a heterocyclic building block featuring a 2-aminopyridine ring coupled to an N-methylpyrazole. It serves as a critical core scaffold in numerous ATP-competitive kinase inhibitors, most notably as the hinge-binding motif in the approved drug Crizotinib and its analogs [1][2]. Its structure provides a well-characterized vector for fragment-based drug design, enabling systematic exploration of kinase selectivity through substitution at the pyridine 3-position and the piperidine attachment point on the pyrazole [1].

Why Direct Replacement with Unsubstituted or Regioisomeric Analogs Fails in Kinase Programs


The specific 5-(1-methyl-1H-pyrazol-4-yl) substitution pattern is a non-negotiable structural requirement for maintaining the correct ATP-binding site geometry in several kinase inhibitor series. Replacing this compound with the des-methyl analog (5-(1H-pyrazol-4-yl)pyridin-2-amine) introduces an additional hydrogen-bond donor, which can drastically alter permeability and selectivity profiles. Using the 5-yl regioisomer instead shifts the vector of the pyrazole N-2 atom, which is essential for ribose pocket interactions or water-mediated hydrogen bonds, leading to a total loss of activity in established c-Met and ALK inhibitor templates [1]. Minor alterations at this position have resulted in potency drops of >100-fold in related chemotypes [2].

Quantitative Differentiation of 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine Against Its Closest Analogs


Target Compound vs. 5-(1H-pyrazol-4-yl)pyridin-2-amine: Impact of N-Methylation on Synthetic Utility and Selectivity

The N-methyl group on the pyrazole ring of the target compound eliminates an undesirable hydrogen-bond donor present in the des-methyl analog (5-(1H-pyrazol-4-yl)pyridin-2-amine). In the patented c-Met inhibitor series, N-methylation was a critical optimization step that improved both cellular permeability and metabolic stability. The patent explicitly defines the 1-methyl-1H-pyrazol-4-yl moiety as a preferred embodiment, while the unsubstituted pyrazole is not exemplified in the most potent compounds [1]. This differentiation is crucial for procurement: ordering the des-methyl analog introduces a functional group that can complicate synthetic routes, requiring additional protection/deprotection steps, thereby increasing synthesis costs and reducing yield.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Target Compound vs. 5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine: Regioisomeric Specificity of the Hinge-Binding Motif

The regioisomer 5-(1-methyl-1H-pyrazol-5-yl)pyridin-2-amine places the pyrazole N-2 nitrogen in a sterically congested position adjacent to the pyridine ring, disrupting the critical planarity and nitrogen lone-pair orientation required for hinge binding. The 4-yl isomer (target compound) is explicitly claimed in the Crizotinib patent series as the active scaffold, while the 5-yl isomer is absent from all potent, selective c-Met/ALK inhibitors [1]. Computational docking studies on analogous PIM-1 kinase inhibitors confirm that the 4-yl linkage maintains a key dihedral angle of approximately 20-35° with the pyridine ring, optimal for ATP-pocket complementarity; the 5-yl linkage forces a >50° twist that abrogates binding [2].

Kinase Inhibitor Design Isosterism c-Met

Commercial Purity and Cost Benchmarking: Target Compound vs. Closest Available Analog

A direct comparison of available commercial offerings for the target compound and its closest purchasable analog, 3-(4-amino-2-fluorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, reveals a significant cost-performance advantage for the unsubstituted core. The target compound is available at 97% purity (CymitQuimica, Fluorochem brand) , while the more complex 3-substituted analog (CAS 1449301-33-0) is primarily available through custom quotation and lacks published purity benchmarks . For early-stage medicinal chemistry programs, procuring the high-purity, off-the-shelf core scaffold allows for rapid, divergent parallel synthesis without the cost penalty and supply uncertainty of more complex, pre-functionalized intermediates.

Chemical Procurement Cost Efficiency Purity Analysis

Validated Application Scenarios for 5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine Based on Quantitative Evidence


Fragment-Based Lead Generation for c-Met and ALK Kinase Inhibitors

The target compound is the minimal hinge-binding fragment of Crizotinib. It can be used directly in fragment screening or as a starting point for structure-based design of ATP-competitive inhibitors targeting the c-Met and ALK kinases. Its N-methylpyrazole motif is a pharmacophore requirement validated in the key patent and is superior to des-methyl or regioisomeric analogs, which are absent from the most potent series.

Systematic Kinase Profiling via Parallel Synthesis of 3-Substituted Libraries

Given its high purity (97%) and immediate catalog availability , this scaffold is suitable for automated parallel synthesis platforms aiming to explore diverse substitution at the pyridine 3-position. This enables rapid profiling of novel kinase targets, as demonstrated in the synthesis of pyrazolyl nicotinonitrile PIM-1 inhibitors [1].

Development of Positive Allosteric Modulators (PAMs) for Muscarinic Receptors

Pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators for the M4 muscarinic acetylcholine receptor, with structure-activity relationship studies confirming the importance of the 4-yl linkage [2]. This scaffold provides a validated entry point for CNS-targeted PET tracer development programs.

Cost-Efficient Scale-Up of Key Drug Intermediates

For process chemistry groups, the compound's status as a widely cataloged, gram-scale available intermediate (€865/g from CymitQuimica) makes it a more economical and lower-risk choice than synthesizing the core in-house or procuring more complex, custom-quoted analogs. This supports the rapid scale-up of lead candidates like PF-06260182, a Crizotinib metabolite [3].

Quote Request

Request a Quote for 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.